Tritetradecyl Borate

描述

Significance of Borate (B1201080) Esters in Contemporary Chemical Science

Borate esters are compounds of significant interest across diverse fields of chemical science due to their unique properties and versatile reactivity. They serve as crucial intermediates in organic synthesis, notably in the preparation of boronic acids for Suzuki couplings, a Nobel Prize-winning reaction for forming carbon-carbon bonds. wikipedia.orgwikipedia.org Their applications extend to materials science, where they are used in the production of polymers and borosilicate glass, which is known for its thermal resistance. ontosight.airsc.org

In industrial applications, borates are valued as lubricant additives, corrosion inhibitors, and flame retardants. nih.govborax.comwho.int The utility of borate esters as catalysts is a growing area of research, with studies demonstrating their effectiveness in promoting reactions like amide bond formation with high efficiency and reduced environmental impact. nih.govthieme.de Furthermore, their ability to form dynamic covalent bonds with diols is being exploited in the development of advanced materials such as self-healing hydrogels and chemical sensors. researchgate.netrsc.orgacs.org Boron's role as an essential micronutrient for plants also leads to the use of borates in agriculture. rsc.orgnumberanalytics.com

Historical Trajectories of Boron Chemistry and Ester Research

The scientific journey of borate esters is built upon two distinct but converging historical paths: the discovery and characterization of boron and the development of ester chemistry.

Boron compounds like borax (B76245) have been used for millennia, serving as a glaze in ancient China and a flux in metallurgy around 1600. wikipedia.orgwho.int However, boron was not identified as an element until 1808, when it was independently isolated by Sir Humphry Davy in London, and by Joseph Louis Gay-Lussac and Louis-Jacques Thénard in Paris, through the reduction of boric acid. wikipedia.orgrsc.orgnumberanalytics.com Jöns Jacob Berzelius later confirmed its elemental nature in 1824, and truly pure boron was produced in 1909. wikipedia.org The 20th century saw profound developments in understanding boron's unique ability to form stable electron-deficient bonds, a field significantly advanced by the work of Herbert C. Brown on organoboron reactions. murov.info

The term "ester" was introduced in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com A pivotal moment in ester chemistry arrived in 1895, when Emil Fischer and Arthur Speier detailed an efficient method for producing esters by reacting carboxylic acids with alcohols using a mineral acid as a catalyst. mdpi.com This Fischer-Speier esterification unlocked a versatile and widely applicable protocol for ester synthesis that remains fundamental today. The convergence of these fields—understanding boron's reactivity and mastering esterification—paved the way for the synthesis and exploration of borate esters like tritetradecyl borate.

Research Focus on this compound and Related Systems

Specific research literature exclusively on this compound is limited. However, its chemical nature as a long-chain alkyl borate allows for its properties and research context to be understood through the study of its close structural analogs, particularly tridodecyl borate (derived from a 12-carbon alcohol). These molecules consist of a central borate core with three long, nonpolar hydrocarbon chains.

The primary research interest in long-chain alkyl borates lies in their application as lubricant additives. The long alkyl chains confer excellent solubility in nonpolar base oils (such as mineral or rapeseed oil) and contribute to the formation of low-shear boundary films on metal surfaces. diva-portal.orgresearchgate.net The boron center contributes to anti-wear and friction-reducing properties, believed to be due to the in-situ formation of a thin, protective layer of boric oxide (B₂O₃) under extreme pressure conditions. nih.gov

Research indicates a direct correlation between the length of the alkyl chains and tribological performance. Studies on various borate esters and ionic liquids have shown that longer alkyl chains generally lead to a greater reduction in both friction and wear. diva-portal.orgresearchgate.netmdpi.com This is attributed to the enhanced adsorption of molecules with longer chains onto the sliding surfaces, which more effectively prevents direct metal-to-metal contact. researchgate.net

Table 1: Physical and Chemical Properties of Tridodecyl Borate (Analogue to this compound) Note: Data is for Tridodecyl Borate (CAS 2467-15-4) as a representative long-chain alkyl borate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₇₅BO₃ | chemicalbook.comcanbipharm.com |

| Molecular Weight | 566.79 g/mol | chemicalbook.comcanbipharm.com |

| Boiling Point | 514.2°C at 760 mmHg | lookchem.com |

| Density | 0.845 - 0.853 g/cm³ | canbipharm.comlookchem.com |

| Refractive Index | 1.4470 (at 20°C) | canbipharm.comlookchem.com |

Table 2: Summary of Research Findings on Long-Chain Alkyl Borates in Lubrication

| Research Finding | Implication | Source |

|---|---|---|

| Increased alkyl chain length improves anti-wear properties. | Longer chains provide better surface protection. | diva-portal.org |

| Longer alkyl chains on cations of borate ionic liquids lead to lower friction and wear. | Enhanced adsorption and formation of a denser protective film on surfaces. | researchgate.net |

| Boron-based additives form protective tribofilms on rubbing surfaces. | Mechanism involves the dynamic formation of surface layers that control friction. | diva-portal.org |

| Borate esters containing nitrogen show improved hydrolytic stability and tribological performance. | Intramolecular coordination between nitrogen and boron reduces susceptibility to water. | nih.gov |

Contemporary Challenges and Opportunities in Borate Ester Research

Despite their utility, the advancement of borate esters faces several challenges, which in turn create significant research opportunities.

A primary challenge is the inherent hydrolytic instability of the borate ester bond. scientific.net The electron-deficient nature of the boron atom makes it susceptible to nucleophilic attack by water, which breaks the ester down into boric acid and the parent alcohol. scientific.net This limits their application in moisture-rich environments. A key research opportunity lies in designing more robust borate esters. One successful strategy involves incorporating nitrogen-containing groups into the molecule, which can form a dative bond with the boron center, reducing its electron deficiency and improving hydrolytic stability. nih.gov

Another challenge is the solubility of certain borate-based catalysts and cocatalysts in the nonpolar hydrocarbon solvents used in industrial polymerization processes. Research has shown that attaching long alkyl chains to the borate complex, similar to those in this compound, can dramatically improve solubility and performance. nih.govrsc.org

The opportunities for borate ester chemistry are vast. There is a strong drive to develop novel, efficient, and sustainable catalysts for organic synthesis, and borate esters have emerged as promising candidates for reactions like direct amidation, which avoids the use of wasteful reagents. nih.govthieme.de In materials science, the dynamic and reversible nature of the bonds formed between borates and polyols is being harnessed to create "smart" materials, such as self-healing and stimuli-responsive hydrogels for biomedical applications. acs.org As industries move toward greener technologies, the development of effective, environmentally friendly lubricant additives based on renewable sources like rapeseed oil and stable borate esters presents a major opportunity. nih.govresearchgate.net

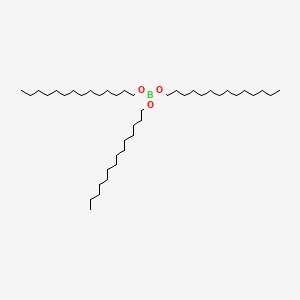

Structure

2D Structure

属性

IUPAC Name |

tritetradecyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H87BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-44-43(45-41-38-35-32-29-26-23-20-17-14-11-8-5-2)46-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBVYJWHTHPPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066862 | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23162-15-4 | |

| Record name | 1-Tetradecanol, 1,1′,1′′-triester with boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23162-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023162154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(tetradecyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tritetradecyl Borate and Analogues

Esterification Reactions of Boric Acid Derivatives

Esterification is a fundamental and widely employed method for the synthesis of borate (B1201080) esters. This transformation can be achieved through direct reaction of boric acid with alcohols or via transesterification from a pre-formed borate ester.

Direct Esterification Approaches

Direct esterification involves the reaction of boric acid with an alcohol, in this case, 1-tetradecanol (B3432657), to form the corresponding trialkyl borate. This process is an equilibrium reaction where water is produced as a byproduct. To drive the reaction towards the formation of the ester, the removal of water is crucial. googleapis.com This is often accomplished through azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under vacuum. arkat-usa.orgorgsyn.org

The reaction of boric acid with long-chain aliphatic alcohols, such as those with 10 to 25 carbon atoms, can be carried out by heating the reactants. google.com In a typical procedure, boric acid is reacted with a stoichiometric excess of the alcohol. For long-chain alcohols, the reaction may be performed in a preheated paraffin (B1166041) solvent. google.com The quantity of boric acid is adjusted so that the alcohols formed during a process like oxidation are bound as borates. google.com

A general method for the preparation of trialkyl borates involves heating boric acid and the corresponding alcohol. For lower alkyl borates, the excess alcohol can form an azeotrope with the water of reaction, which is then distilled off. google.com For higher, less volatile alcohols like 1-tetradecanol, azeotropic removal of water with a solvent is a common strategy. A patent describes the preparation of borate esters by reacting boric acid with an alcohol in a solvent like toluene, with continuous water removal using a Dean-Stark apparatus.

| Reactants | Solvent | Conditions | Product | Reference |

| Boric Acid, 1-Tetradecanol | Toluene | Reflux, Azeotropic water removal | Tritetradecyl Borate | General Method |

This table represents a generalized procedure for direct esterification.

Transesterification Processes

Transesterification is another valuable route for the synthesis of borate esters. This method involves the reaction of a readily available borate ester, such as trimethyl borate or tributyl borate, with a higher boiling alcohol like 1-tetradecanol. The reaction is driven to completion by the removal of the more volatile alcohol (methanol or butanol) that is displaced. diva-portal.org

This process can be advantageous as the starting trialkyl borates are often commercially available or easily prepared. A method for the transesterification of secondary alcohol borate esters with methanol (B129727) has been described, which could be adapted for the synthesis of other borates. google.com The use of boric acid as a catalyst for the transesterification of esters with various alcohols, including sterically hindered ones, has been reported. arkat-usa.org A highly efficient transesterification of β-keto methyl/ethyl esters with a range of alcohols, including long-chain alcohols, has been achieved using silica-supported boric acid as a heterogeneous catalyst under solvent-free conditions. rsc.org

A patent describes the conversion of methyl-14-hydroxy-tetradecanoate into its boric ester by treatment with butyl borate. ijrpr.com This indicates the feasibility of transesterification for long-chain hydroxy compounds.

| Starting Borate Ester | Alcohol | Catalyst | Conditions | Product | Reference |

| Trimethyl Borate | 1-Tetradecanol | None (driven by distillation) | Heating, removal of methanol | This compound | General Method |

| Tributyl Borate | 1-Tetradecanol | None (driven by distillation) | Heating, removal of butanol | This compound | General Method |

| Ethyl Acetoacetate | Various Alcohols | Boric Acid | Not specified | Transesterified β-keto esters | arkat-usa.org |

This table illustrates the general principle of transesterification and provides an example of boric acid catalysis in a related reaction.

Catalytic Strategies in Borate Ester Synthesis

The efficiency of borate ester synthesis can often be enhanced through the use of catalysts. Both metal-based and organocatalytic systems have been developed to promote these reactions, offering milder conditions and improved yields.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed approaches are prevalent in organoboron chemistry, particularly for the synthesis of boronic esters through borylation reactions. uantwerpen.be While less common for the direct synthesis of trialkyl borates from boric acid, certain metal complexes can catalyze related transformations. For instance, ruthenium(II) catalysts supported by hydridotris(pyrazolyl)borate have been studied for the hydroarylation of olefins to produce long-chain alkyl arenes, a process involving C-H activation. researchgate.net

The synthesis of alkyl borate esters can be achieved via the hydroboration of olefins. While this typically yields alkylboranes that can be further oxidized, it represents a metal-catalyzed pathway to C-B bond formation. organic-chemistry.org

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for promoting chemical reactions. Boric acid itself can act as a catalyst in certain esterification and amidation reactions. arkat-usa.orgorgsyn.orgrsc.org For example, boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines under anhydrous conditions. orgsyn.org

More complex organocatalysts have also been developed. For instance, a chiral borate ion has been designed and synthesized for use in asymmetric catalysis. ktu.lt While these advanced catalysts are typically employed for more complex transformations than simple borate ester formation, the underlying principles of activating substrates through Lewis acid or Brønsted acid interactions are relevant.

Solvent-Free and Mechanochemical Synthesis of Borate Esters

In line with the principles of green chemistry, solvent-free and mechanochemical methods for synthesis are gaining prominence. These approaches aim to reduce waste, energy consumption, and the use of hazardous solvents.

Solvent-free reactions can be conducted by heating the neat reactants, often in the presence of a catalyst. mdpi.com The esterification of carboxylic acids by tributyl borate has been reported to proceed cleanly under solvent- and catalyst-free conditions, with boric acid being the only side product. mdpi.com This suggests that a similar solvent-free approach could be viable for the synthesis of this compound from boric acid and 1-tetradecanol, especially given the liquid nature of 1-tetradecanol at elevated temperatures.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging technique for the synthesis of various compounds, including borate esters. mdpi.comresearchgate.net This method can lead to shorter reaction times and higher yields. The synthesis of benzimidazoles has been achieved with high yields using a ball milling method, demonstrating the efficiency of this technique for condensation reactions. mdpi.com The mechanochemical synthesis of elemental boron by reducing boron oxide with magnesium highlights the power of this method for solid-state reactions. While specific examples for this compound are not documented, the successful mechanochemical synthesis of other borates suggests its potential applicability.

| Method | Reactants | Conditions | Yield | Reference |

| Solvent-Free | Mono- and dicarboxylic acids, Tributyl borate | Heating, no solvent or catalyst | Good to Excellent | mdpi.com |

| Mechanochemical (Ball Milling) | Benzoic acid, o-phenylenediamine | 20 Hz, 1 hour | ~95% | mdpi.com |

| Mechanochemical (Ball Milling) | Boron oxide, Magnesium | High-energy ball milling | 82% (for elemental boron) |

This table showcases examples of solvent-free and mechanochemical syntheses for related and analogous reactions, indicating the potential for applying these methods to this compound.

Stereoselective Synthesis of Chiral Borate Esters

The synthesis of chiral borate esters, which are structural analogues of this compound, represents a significant area of research in asymmetric synthesis. These compounds are valuable intermediates for creating complex chiral molecules. Methodologies for their stereoselective preparation often focus on the creation of enantioenriched secondary and tertiary boronic esters, which can then be transformed into the corresponding borate esters.

One prominent method is the Matteson homologation of chiral boronic esters. researchgate.netacs.org This technique utilizes lithium dichlorocarbenoids and various nucleophiles to extend the carbon chain adjacent to the boron atom in a highly stereoselective manner. researchgate.netacs.org Repeated homologation steps have been shown to yield products with 1,2-anti- and 1,3-syn-configured relationships. researchgate.net The versatility of this approach allows for the synthesis of highly functionalized molecules, including precursors to polyketide natural products. researchgate.netacs.org

Another powerful strategy involves the stereospecific coupling of chiral secondary and tertiary boronic esters with organolithium reagents. A protocol has been developed where the lithiation of an N-heterocycle is followed by the addition of a boronic ester to form a boronate complex. acs.org Subsequent activation of the nitrogen with an acylating agent like 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) induces a 1,2-migration, leading to the coupled product with complete stereospecificity (>98% enantiomeric excess). acs.org This method is particularly noteworthy for its success with sterically hindered tertiary boronic esters, which are challenging substrates in traditional cross-coupling reactions. acs.org

Furthermore, chiral spiroborate esters have been examined as catalysts in asymmetric reactions, such as the borane (B79455) reduction of prochiral ketones. capes.gov.br These catalysts, possessing a defined chiral environment around the boron atom, can induce high stereoselectivity in the reduction, yielding chiral secondary alcohols with high enantiomeric excess. capes.gov.br The stereochemical outcome is dependent on the structure of the chiral ligands used to construct the spiroborate catalyst. capes.gov.br

The table below summarizes key aspects of selected stereoselective synthetic methods for chiral boronic esters, precursors to chiral borate esters.

Table 1: Comparison of Stereoselective Synthetic Methods for Chiral Boronic Esters

| Methodology | Key Reagents | Key Features | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Matteson Homologation | Chiral boronic esters, lithium dichlorocarbenoids, nucleophiles | Iterative chain extension; synthesis of functionalized polyketides. | High control over 1,2-anti and 1,3-syn configurations. | researchgate.netacs.org |

| Stereospecific Coupling | Chiral boronic esters, lithiated N-heteroaromatics, Troc-Cl | Forms C(sp³)–C(sp²) bonds; effective for secondary and tertiary boronic esters. | Complete stereospecificity (>98% es) via 1,2-migration. | acs.org |

Scale-Up Considerations and Process Optimization for Industrial Relevance

The transition from laboratory-scale synthesis to industrial production of borate esters like this compound involves overcoming numerous challenges related to process efficiency, cost-effectiveness, and sustainability. Process optimization is critical for ensuring commercial viability.

A primary consideration in the large-scale production of borate esters is the management of reaction equilibrium and byproducts. The direct esterification of boric acid with an alcohol is a reversible reaction where water is produced as a byproduct. nih.gov For industrial-scale synthesis, efficient removal of water is necessary to drive the reaction to completion and maximize yield. Techniques such as azeotropic distillation are commonly employed. google.com The choice of solvent and the design of the distillation column are critical parameters in this separation process. google.com

Raw material availability and cost are significant factors in the economic feasibility of borate ester production. datavagyanik.com Boric acid and long-chain alcohols like tetradecanol (B45765) are the primary feedstocks for this compound. The supply chain for these materials can be subject to disruptions, impacting manufacturing schedules and costs. datavagyanik.com Process optimization often involves developing robust synthetic protocols that are tolerant to variations in raw material quality.

Furthermore, the chemical and physical properties of the borate esters themselves present challenges. The low hydrolytic stability of many borate esters is a major limitation for their industrial application, as the boron atom is susceptible to nucleophilic attack by water. nih.gov Process optimization may include the development of formulations or the use of co-additives, such as nitrogen-containing compounds, which can form a coordinate bond with the empty p-orbital of the boron atom, thereby improving hydrolysis resistance. nih.gov

The table below outlines key considerations and optimization strategies for the industrial scale-up of borate ester synthesis.

Mechanistic Elucidation of Reactions Involving Tritetradecyl Borate and Borate Esters

Reaction Mechanisms in Borate (B1201080) Ester Formation and Transformation

The creation and alteration of borate esters are governed by fundamental reaction pathways centered around the electrophilic boron atom.

Nucleophilic Substitution Pathways at the Boron Center

The formation of borate esters, such as tritetradecyl borate, typically proceeds through a nucleophilic attack on the electron-deficient boron atom of boric acid or its derivatives by an alcohol. rsc.org The generally accepted mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the trigonal boron center. rsc.org This process often involves a change in the boron's geometry from trigonal to tetrahedral in the transition state. rsc.org

Recent computational studies have proposed a more nuanced pathway for the esterification of boric acid with diols. rsc.org This revised mechanism suggests that the reaction may not proceed through a single transition state but rather involves a series of steps, including a trigonal/tetrahedral boron exchange in a separate transition state from the B-O bond formation. rsc.org This model also highlights the potential involvement of both boric acid and the tetrahydroxyborate anion in the esterification process. rsc.org

The reactivity of the boron center can be influenced by the nature of the substituents. For instance, the lone pairs of oxygen in boronic esters are more readily conjugated into the electron-deficient boron center, which reduces its Lewis acidity and generally makes boronic esters less reactive than boronic acids. rsc.org Conversely, the formation of boronate complexes by reacting boronic esters with a nucleophile can enhance the nucleophilicity of the boron species, opening up new reaction pathways. rsc.org These nucleophilic boronate complexes can then react with various electrophiles, leading to stereospecific transformations with inversion of configuration. rsc.org

Furthermore, the choice of solvent and the presence of additives can significantly impact the reaction. For example, the formation of boronate ester cages from hexahydroxy tribenzotriquinacenes and phenylene diboronic acids was found to be inhibited in dry THF but could be promoted by acid or base catalysis. acs.org

Electrophile-Induced Nucleophilic Substitution Mechanisms

Electrophile-induced nucleophilic substitution (EINS) represents another significant pathway in boron chemistry. mdpi.com In this mechanism, the interaction of a Lewis acid with a borane (B79455) anion can induce a nucleophilic substitution. mdpi.com For example, the reaction of the octahydrotriborate anion ([B3H8]−) with nucleophiles is facilitated by the presence of a Lewis acid, which forms an intermediate complex. mdpi.com The strength of the Lewis acid can influence the course of the reaction; weaker electrophiles may only lead to complex formation, which can subsequently decompose. mdpi.com

This EINS mechanism has also been observed in the halogenation of borane clusters. researchgate.net Theoretical studies using DFT calculations have helped to establish the mechanism for the consecutive halogenation of the tetrahydroborate anion ([BH4]−) and the hexahydro-closo-hexaborate dianion ([B6H6]2−). researchgate.net In the context of carboranes, AlCl3-catalyzed chlorination of 7-Me3N-nido-7-CB10H12 proceeds via an electrophile-induced nucleophilic chlorination to yield the chlorinated product. jcsp.org.pk

Hydrolysis Reaction Profiles and Kinetics in Borate Systems

The hydrolysis of borate esters is a critical aspect of their chemistry, influencing their stability and reactivity in aqueous environments. Computational studies have provided significant insights into the hydrolysis mechanism of borate networks. nih.govmdpi.comresearchgate.net These studies, employing both ab initio and Density Functional Theory (DFT) methods, have shown that borate networks are considerably more susceptible to hydrolysis in basic conditions compared to neutral or acidic environments. nih.govmdpi.com

The mechanism often involves the interaction of water molecules with the boron-oxygen-boron bridges, leading to their cleavage. nih.govresearchgate.net The inclusion of explicit water molecules in the calculations is crucial, as they can stabilize transition states, sometimes forming closed-ring configurations that lower the energy barrier for the reaction. nih.gov For instance, in a basic environment, the activation energy for hydrolysis can drop significantly. mdpi.com

The kinetics of borate ester hydrolysis have also been investigated experimentally. For example, the hydrolysis of xylose diboronate ester is the initial step in the formation of furfural (B47365) from xylose. acs.org Kinetic modeling of this process includes the reversible esterification reaction. acs.org Similarly, boric acid has been shown to catalyze the hydrolysis of peroxyacids, with the maximum rate observed at a specific pH. rsc.org The elucidation of these hydrolysis mechanisms is complex due to the various possible hydrolysis pathways and the multiple boron species that can participate in the catalysis. rsc.org

Catalytic Reaction Mechanisms Mediated by Borate Esters

Borate esters are not just intermediates but can also act as effective catalysts in a variety of organic transformations, most notably in amidation and carbon-carbon bond-forming reactions.

Mechanistic Investigations of Borate-Catalyzed Amidation Reactions

Boron compounds, including borate esters, have emerged as powerful catalysts for the direct amidation of carboxylic acids and amines. dntb.gov.uarsc.org While the initially proposed mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate, recent detailed investigations suggest alternative pathways. rsc.orgnih.gov

These newer mechanistic proposals are supported by the isolation and characterization of various intermediates. rsc.orgrsc.orgnih.gov It has been observed that rapid reactions occur between amines and boron compounds, indicating that boron-nitrogen interactions are highly probable during catalytic amidation. nih.gov Studies have also revealed that borinic acids are not competent catalysts for amidation, as they tend to form unreactive complexes or undergo protodeboronation. nih.gov This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov

A key feature of the revised mechanisms is the likely formation of a dimeric B-X-B motif (where X can be O or NR). rsc.orgnih.gov This dimeric structure is thought to activate the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. rsc.orgnih.gov Quantum mechanical calculations support these proposed pathways, indicating they are energetically more favorable than the previously accepted mechanism. rsc.orgnih.gov The catalytic activity of borate esters is also influenced by the nature of the alkoxy groups, with more electron-withdrawing groups leading to a more Lewis-acidic and reactive borate. researchgate.netucl.ac.uk

Table 1: Comparison of Boron Catalysts in Amidation Reactions researchgate.netrsc.org

| Catalyst Class | Activity with Simple Substrates (e.g., 4-phenylbutylamine/benzoic acid) | Activity with Coordinating Substrates (e.g., 2-aminopyridine/phenylacetic acid) |

| Boronic Acid | High | Inactive |

| Borate Ester | Moderate | Moderate |

This table illustrates the differential catalytic activity of boronic acids and borate esters depending on the substrate, highlighting the broader applicability of borate esters. researchgate.netrsc.org

Boron-Mediated Carbon-Carbon Bond Forming Mechanisms

Boron-mediated reactions are also crucial for the formation of carbon-carbon bonds. researchgate.net While reactions like the Suzuki coupling, which involve organoboronic acids, are well-established, there is growing interest in reactions where boron directly mediates the bond formation. researchgate.net

Computational chemistry has been a powerful tool in elucidating the complex mechanisms of these reactions, often involving transient intermediates. thieme-connect.de The electronic structure of boron reagents is key to their reactivity; they can act as either electrophiles or nucleophiles depending on the reaction environment. thieme-connect.de For instance, the behavior of borylpalladium and borylcopper species towards α,β-unsaturated ketones demonstrates this dual nature. thieme-connect.de

Recent research has explored transition-metal-free protocols for C-C bond activation and borylation. nih.gov One such method involves the use of B(OMe)3/B2pin2 to achieve C-C bond fragmentation borylation in indole (B1671886) derivatives. nih.gov Mechanistic studies suggest a concerted process where C-C bond cleavage, B-B bond cleavage, and C-B bond formation occur simultaneously. nih.gov The reaction is initiated by the attack of B(OMe)3 on the indole ring, followed by reaction with B2pin2. nih.gov

The formation of a boron-carbon bond can also be studied through topological analysis of the electron density. mdpi.com Such analyses of the Diels-Alder reaction of a pyridine (B92270) adduct of borabenzene (B14677093) with acetylene (B1199291) have provided detailed insights into the covalent and polarized nature of the forming B-C bonds. mdpi.com Furthermore, the reaction of atomic boron with benzene (B151609) has been shown to lead to C-C bond cleavage and rearrangement, forming heterocyclic borepinyl and borole (B14762680) species, offering new routes for constructing these structures. nih.gov

Photocatalyzed Reaction Mechanisms Involving Borate Species

Borate species, particularly organoborates, are pivotal in photocatalysis, primarily acting as electron donors to generate radical intermediates. rsc.org The general mechanism often involves a photosensitizer (PS) that, upon absorbing light (hν), transitions to an excited state (PS*). This excited photosensitizer can then accept an electron from the borate species. rsc.orgrsc.org

A widely accepted pathway for photocatalyzed reactions involving borate esters proceeds as follows:

Photoexcitation of the Sensitizer : The photocatalyst absorbs light, elevating it to a singlet excited state (¹PS), which then typically converts to a more stable triplet excited state (³PS) through intersystem crossing.

PS + hν → ¹PS* → ³PS*

Single Electron Transfer (SET) : The excited photosensitizer (³PS*) interacts with the borate ester. The borate, having a low oxidation potential, donates an electron to the excited sensitizer. rsc.org This results in the formation of a photosensitizer radical anion (PS•⁻) and a transient boranyl radical.

³PS* + [R-B(OR')₃]⁻ → PS•⁻ + R-B(OR')₃•

Radical Generation : The boranyl radical is highly unstable and rapidly undergoes fragmentation, typically through C–B bond cleavage, to produce a carbon-centered radical (R•) and a stable trialkyl borate. rsc.orgrsc.org

R-B(OR')₃• → R• + B(OR')₃

Theoretical and Experimental Approaches to Mechanistic Elucidation

To unravel the complex mechanisms of reactions involving borate esters like this compound, researchers employ a combination of sophisticated experimental techniques and theoretical calculations.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of short-lived intermediates is crucial for confirming proposed reaction pathways. Various spectroscopic methods are employed for this purpose.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for monitoring the transformation of boronic acids and boronate esters. mdpi.comnsf.gov It allows for the in-situ monitoring of reactions, helping to identify and quantify the different boron species present, including reactants, intermediates, and products. mdpi.comnih.gov For example, ¹H and ¹⁹F NMR have been used to follow the progress of transesterification reactions involving boronate esters, revealing the presence of multiple intermediates and providing insights into the reaction kinetics. magritek.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in a reaction mixture, even at very low concentrations. nih.gov This technique is instrumental in identifying key intermediates in catalytic cycles, helping to piece together the mechanistic puzzle. nih.gov

Time-Resolved Infrared (TR-IR) Spectroscopy : In photocatalysis, TR-IR spectroscopy can track changes in the vibrational modes of molecules with high temporal resolution. This has been used to observe the formation of key intermediates, such as a carboxylic acid unit on a rhenium-based photocatalyst during CO₂ reduction, confirming its role in the catalytic cycle. rsc.org

The following table summarizes spectroscopic techniques and the types of intermediates they can help identify in borate ester reactions.

| Spectroscopic Technique | Intermediate Species Detected | Key Information Provided |

| ¹¹B NMR Spectroscopy | Boronic acids, Boronate esters, Amine-coordinated boronate esters | Quantitative analysis of boron species, reaction equilibrium. mdpi.comnsf.gov |

| ¹H / ¹⁹F NMR | Reactants, products, various reaction intermediates | Reaction kinetics, observation of short-lived intermediates. magritek.com |

| Mass Spectrometry | Charged intermediates (e.g., cationic catalysts, radical cations) | Identification of low-concentration intermediates, pathway elucidation. nih.gov |

| TR-IR Spectroscopy | Transient species with distinct vibrational modes | Real-time tracking of intermediate formation and decay. rsc.org |

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a fundamental tool used to probe reaction mechanisms by measuring how isotopic substitution affects the rate of a reaction. wikipedia.org A KIE is defined as the ratio of the rate constant of the reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org This effect provides detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. researchgate.netnih.gov

Primary KIE : A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. bibliotekanauki.pl For instance, in reactions involving the cleavage of a C-H bond, replacing hydrogen with deuterium (B1214612) (a heavier isotope) will significantly slow down the reaction, resulting in a kH/kD value greater than 1. The magnitude of this effect can offer insights into the transition state structure. osti.gov

Secondary KIE : A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.orgbibliotekanauki.pl These effects are typically smaller and provide information about changes in hybridization or the steric environment around the reaction center.

In the context of borate ester reactions, KIE studies can distinguish between different potential mechanisms. For example, in the formation of a boronate ester from a boronic acid and a diol, a KIE of 1.42 indicated that a proton transfer was involved in the rate-determining step. nih.gov Similarly, carbon-13 KIEs have been used to elucidate the mechanism of the Suzuki-Miyaura reaction, confirming that the transmetalation step proceeds through a specific tetracoordinate boronate intermediate. acs.org

The table below illustrates how KIE values can be interpreted to support or refute a proposed mechanistic step.

| Proposed Rate-Determining Step | Isotopic Substitution | Expected kL/kH Value | Mechanistic Implication |

| C-H Bond Cleavage | C-H vs. C-D | > 1 (e.g., 2-7) | The C-H bond is broken in the rate-determining step (Primary KIE). osti.gov |

| Electron Transfer | C-H vs. C-D | ≈ 1 | The C-H bond is not involved in the rate-determining step. cdnsciencepub.com |

| C-B Bond Cleavage (Transmetalation) | ¹²C vs. ¹³C | > 1 (e.g., 1.035) | The carbon atom is involved in the rate-determining transmetalation step. acs.org |

| Change in Hybridization (sp² to sp³) | C-H vs. C-D (α-position) | < 1 (Inverse KIE) | Indicates a change in coordination at the carbon center in the transition state. wikipedia.org |

By integrating these theoretical and experimental approaches, chemists can construct a detailed and accurate picture of the reaction mechanisms involving borate esters like this compound, paving the way for the design of more efficient and selective chemical transformations.

Advanced Spectroscopic and Structural Characterization of Tritetradecyl Borate and Borate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For tritetradecyl borate (B1201080), a multi-pronged NMR approach employing ¹H, ¹¹B, and ¹³C nuclei is essential for unambiguous structural assignment.

High-Resolution ¹H NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy is the initial and most common step in the structural analysis of organic molecules. For tritetradecyl borate, B(O(CH₂)₁₃CH₃)₃, the ¹H NMR spectrum provides direct evidence for the presence and structure of the three long-chain tetradecyl groups.

The spectrum is characterized by distinct signals corresponding to the different types of protons in the alkyl chains. researchgate.net The protons on the carbon atom directly bonded to the oxygen (α-CH₂), B-O-CH₂-(CH₂)₁₂-CH₃, are the most deshielded due to the electronegativity of the oxygen atom. libretexts.org These typically appear as a triplet in the downfield region of the aliphatic spectrum. The terminal methyl protons (ω-CH₃) appear as a triplet in the most upfield region, while the large number of methylene (B1212753) (CH₂) groups in the middle of the chains overlap to form a broad, complex multiplet. sci-hub.sersc.org The integration of these signals confirms the ratio of protons in each distinct environment, consistent with the proposed structure.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| α-Methylene | B-O-CH₂ -(CH₂)₁₂-CH₃ | 3.5 - 4.0 | Triplet (t) |

| Interior Methylene | B-O-CH₂-(CH₂ )₁₂-CH₃ | 1.2 - 1.6 | Multiplet (m) |

| Terminal Methyl | B-O-(CH₂)₁₃-CH₃ | 0.8 - 1.0 | Triplet (t) |

| Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly based on solvent and concentration. |

¹¹B NMR Spectroscopy for Boron Coordination Environments

¹¹B NMR spectroscopy is uniquely powerful for studying organoboron compounds as it directly probes the boron nucleus, providing critical information about its coordination number and electronic environment. mdpi.com Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. mdpi.com

The chemical shift (δ) in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. For this compound, the boron atom is tricoordinate (sp² hybridized) and bonded to three oxygen atoms. This environment results in a characteristic ¹¹B NMR signal in the downfield region, typically between +18 and +23 ppm. sdsu.edursc.org The presence of π-donation from the oxygen lone pairs to the vacant p-orbital of the boron atom results in shielding compared to trialkylboranes (which resonate at δ ≈ 83-93 ppm). mdpi.comsdsu.edu The formation of four-coordinate (sp³ hybridized) borate complexes, for instance through interaction with a Lewis base or hydrolysis to form a borate anion, would cause a significant upfield shift in the ¹¹B NMR spectrum to a region between approximately +1 and +9 ppm. stanford.edu This makes ¹¹B NMR an excellent technique for monitoring reactions and assessing the stability of this compound.

Table 2: ¹¹B NMR Chemical Shifts for Different Boron Coordination States

| Boron Species | Hybridization | Coordination | Typical Chemical Shift (δ, ppm) |

| Trialkoxyborane (e.g., this compound) | sp² | 3 | +18 to +23 |

| Boronic Acid | sp² | 3 | +27 to +33 |

| Boronate Ester (trigonal) | sp² | 3 | +20 to +30 |

| Boronate Ester (tetracoordinate complex) | sp³ | 4 | +5 to +15 |

| Tetrahydroxyborate Anion [B(OH)₄]⁻ | sp³ | 4 | +1 to +4 |

| Source: Adapted from findings on various borate esters and complexes. mdpi.comsdsu.edustanford.edu |

Multi-nuclear NMR Techniques (e.g., ¹³C, ¹⁷O)

To gain a more complete structural picture, other NMR-active nuclei can be investigated.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, the ¹³C spectrum would confirm the presence of the 14 distinct carbon environments in the tetradecyl chains. chemicalbook.com Similar to ¹H NMR, the α-carbon (B-O-C H₂) is the most deshielded and appears furthest downfield. wisc.edu The terminal methyl carbon appears at the highest field, and the remaining methylene carbons are found in a clustered region in between. chemicalbook.comspectrabase.com This technique is crucial for confirming the length and isomeric purity of the alkyl chains.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Tetradecyl Chain

| Carbon Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

| C1 (α-Carbon) | B-O-C H₂- | 60 - 65 |

| C2 | B-O-CH₂-C H₂- | 32 - 34 |

| C3 - C11 | -(C H₂)₉- | 29 - 30 |

| C12 | -C H₂-CH₂-CH₃ | 25 - 27 |

| C13 | -CH₂-C H₂-CH₃ | 22 - 23 |

| C14 (ω-Carbon) | -C H₃ | ~14 |

| Note: Values are based on data for 1-tetradecanol (B3432657) and long-chain alkyl esters. chemicalbook.comspectrabase.compitt.edu |

¹⁷O NMR Spectroscopy: Oxygen-17 is the only NMR-active isotope of oxygen. While potentially offering direct insight into the B-O-C bonding environment, ¹⁷O NMR is challenging due to its very low natural abundance (0.037%) and large quadrupole moment, which leads to very broad signals. measurlabs.com Isotopic enrichment would be required for a practical analysis of this compound. If obtainable, the ¹⁷O chemical shift would be sensitive to changes in the electronic structure around the oxygen atoms, such as those occurring during complex formation.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing neutral, thermally labile, or large molecules by transferring them from solution into the gas phase as ions. nih.gov Although this compound is a neutral molecule, it can be readily analyzed by ESI-MS. researchgate.net In the positive ion mode, it is typically observed as an adduct with a cation present in the solution, such as a proton [M+H]⁺ or, more commonly, an alkali metal ion like sodium [M+Na]⁺ or potassium [M+K]⁺. uvic.ca The formation of these adducts allows for the accurate determination of the molecular weight of the parent compound. ESI-MS is also highly effective for studying borate complexes in solution, as it can detect the non-covalent association products between the borate ester and other molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm) or better. acs.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. fiveable.me While low-resolution MS might not be able to distinguish between two different molecules that have the same nominal mass (isobaric compounds), HRMS can easily differentiate them based on their exact mass defects. For this compound, HRMS would be used to confirm the molecular formula C₄₂H₈₇BO₃ by matching the experimentally measured exact mass of an adduct ion (e.g., [M+Na]⁺) to its theoretically calculated mass. researchgate.net This provides definitive confirmation of the compound's elemental composition, a critical component of its structural characterization. fiveable.me

Table 4: Example of HRMS Data for this compound

| Ion Formula | Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

| [C₄₂H₈₇BO₃ + Na]⁺ | Sodium Adduct | 661.6535 | 661.6531 | -0.6 |

| Note: The observed mass and difference are hypothetical examples illustrating the high accuracy of HRMS. |

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum is dominated by vibrations associated with the borate core (BO₃), the C-O linkages, and the long tetradecyl (C₁₄H₂₉) chains.

The central BO₃ group in simple trialkyl borates is expected to have a planar or near-planar geometry. The key vibrational modes for the borate group include:

Asymmetric B-O Stretching (ν_as(B-O)): This is typically the most intense and characteristic band for borate esters and is found in the 1350–1450 cm⁻¹ region. cdnsciencepub.commdpi.com For trialkyl borates, this vibration has been specifically noted around 1355 cm⁻¹. cdnsciencepub.com

Symmetric B-O Stretching (ν_s(B-O)): This mode is infrared inactive for a planar BO₃ skeleton with D₃h symmetry but may show some weak activity if the symmetry is lowered. cdnsciencepub.com

Out-of-Plane B-O Bending (γ(B-O)): This deformation mode is observed at lower frequencies, typically in the range of 600–700 cm⁻¹. For instance, in trimethyl borate, this band is located at 667 cm⁻¹. cdnsciencepub.com

In-Plane B-O-C Bending: A symmetric in-plane deformation of the BO₃ group is expected around 500-550 cm⁻¹. cdnsciencepub.com

In addition to the borate core, vibrations from the rest of the molecule are prominent:

C-O Stretching: The stretching vibration of the C-O bond linked to the boron atom typically appears in the 1200-1220 cm⁻¹ range for similar compounds. cdnsciencepub.com

C-H Stretching and Bending: The long tetradecyl chains give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) and C-H bending (scissoring, wagging, and rocking) vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹. The interaction between these long alkyl chains can influence the precise frequency and shape of these peaks. nih.gov

FTIR analysis is a sensitive method for confirming the presence of borate structures and can differentiate them from other boron-containing phases like boric acid or boron trioxide. mdpi.comcopernicus.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Trialkyl Borates | Notes |

| C-H Asymmetric/Symmetric Stretching | 2850 - 2960 | From tetradecyl chains |

| B-O Asymmetric Stretching | 1350 - 1450 | Strong, characteristic band cdnsciencepub.commdpi.com |

| C-H Bending (Scissoring) | ~1465 | From tetradecyl chains |

| C-O Stretching | 1200 - 1220 | cdnsciencepub.com |

| B-O Out-of-Plane Bending | 600 - 700 | cdnsciencepub.com |

| B-O-C In-Plane Bending | 500 - 550 | cdnsciencepub.com |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups.

For a trialkyl borate like this compound, Raman spectroscopy can provide key structural information:

Symmetric B-O Stretching: Unlike in FTIR, the symmetric B-O stretching (or "pulsating") vibration is Raman active and typically produces a strong, polarized signal. In methyl borate, this mode is observed at 726 cm⁻¹. aip.org A similar strong, polarized band would be expected for this compound, confirming the trigonal borate structure.

B-O-C Bending: Symmetric in-plane bending of the B-O-C linkage is also Raman active, appearing at 318 cm⁻¹ in methyl borate. aip.org

Skeletal and Chain Vibrations: The long hydrocarbon chains of the tetradecyl groups will contribute significantly to the Raman spectrum, with various C-C stretching and CH₂ twisting and rocking modes observable in the 800-1200 cm⁻¹ region.

Raman spectroscopy has been effectively used to study the structure of various borate materials, including borate glasses and aqueous borate species, by identifying the vibrational modes of different structural units like boroxol rings, and BO₃ and BO₄ groups. mdpi.comrsc.org In the context of this compound, it would be invaluable for confirming the C₃h point group symmetry of the molecule and analyzing the conformational order of the long alkyl chains.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Simple Alkyl Borates | Notes |

| B-O Symmetric Stretching | ~726 | Strong, polarized Raman line aip.org |

| B-O-C Symmetric Bending | ~318 | Polarized Raman line aip.org |

| C-C Stretching & CH₂ Modes | 800 - 1200 | From tetradecyl chains |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive technique for determining the arrangement of atoms within a crystalline solid. Depending on the nature of the sample, either single crystal or powder XRD methods are employed.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural data, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. To perform this analysis, a suitable single crystal of this compound would be required.

While specific SC-XRD data for this compound is not publicly available, analysis of other crystalline borate esters and complexes reveals the type of information that would be obtained. acs.orgmdpi.com For example, SC-XRD studies on various borate complexes have been used to:

Confirm the coordination geometry around the boron atom (e.g., trigonal planar for BO₃ or tetrahedral for BO₄). nih.gov

Determine the precise B-O and C-O bond lengths and the O-B-O bond angles.

Characterize the intermolecular interactions, such as van der Waals forces between the long alkyl chains, which dictate the crystal packing. acs.org

For a molecule with long alkyl chains like this compound, SC-XRD would be particularly insightful for understanding how the chains pack in the solid state, which influences the material's physical properties.

| Parameter | Information Provided by SC-XRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise position of every atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurements of intramolecular geometry. |

| Crystal Packing | Description of how molecules are arranged relative to each other. |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. It is a fundamental technique for identifying crystalline phases, assessing sample purity, and determining lattice parameters of a bulk material. osti.govdergipark.org.tr

For this compound, which may be a waxy solid or powder at room temperature, PXRD would be the primary method for structural characterization of the bulk sample. The analysis would involve:

Phase Identification: The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. It can be compared to simulated patterns from known structures or used to identify unknown phases. acs.org

Crystallinity Assessment: A pattern with sharp diffraction peaks indicates a well-ordered crystalline material, whereas a broad, diffuse hump suggests an amorphous (non-crystalline) nature. google.comscirp.org

Lattice Parameter Refinement: For a crystalline sample, the positions of the diffraction peaks can be used to accurately determine the unit cell parameters. This is often done using methods like Rietveld refinement. uni-bremen.dechimicatechnoacta.ru

In materials with long alkyl chains, PXRD patterns often exhibit characteristic low-angle reflections corresponding to the lamellar packing of the chains. The excellent agreement between an experimental PXRD pattern and one simulated from SC-XRD data is often used to confirm the purity and structural integrity of a bulk sample. acs.org

Advanced Spectroscopic Techniques for Elemental and Bonding State Analysis

Beyond vibrational spectroscopy and XRD, other advanced techniques can provide deeper insights into the elemental composition and electronic structure of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS would be used to:

Confirm the presence of Boron (B), Oxygen (O), and Carbon (C).

Analyze the high-resolution spectra of the B 1s, O 1s, and C 1s core levels. The binding energy of the B 1s peak would confirm the borate ester environment and distinguish it from other forms like boron carbide or boron oxide. The O 1s spectrum could differentiate between oxygen in the B-O-C linkage and any potential surface contaminants. XPS has been successfully applied to analyze the chemical composition on surfaces treated with borate ester additives. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of molecules in solution. For this compound, key nuclei to probe would be ¹¹B, ¹³C, and ¹H.

¹¹B NMR: Boron-11 NMR is highly diagnostic for the coordination state of boron. Trigonal (three-coordinate) borate esters like this compound are expected to show a characteristic ¹¹B NMR signal in the range of +15 to +25 ppm (relative to a BF₃·OEt₂ standard). This is clearly distinct from tetrahedral (four-coordinate) borates, which appear at much higher field (typically 0 to +10 ppm). researchgate.netgoogleapis.com

¹H and ¹³C NMR: These spectra would provide detailed information on the structure of the tetradecyl alkyl chains, confirming the number of unique carbon and hydrogen environments and verifying the compound's identity and purity.

| Technique | Analyte | Information Obtained | Expected Result for this compound |

| XPS | Core-level electrons | Elemental composition, chemical state | B 1s, O 1s, C 1s peaks at binding energies characteristic of a borate ester. rsc.org |

| ¹¹B NMR | Boron nucleus | Coordination environment of boron | A single resonance peak between +15 and +25 ppm, confirming a trigonal BO₃ center. researchgate.netgoogleapis.com |

| ¹H NMR | Proton nuclei | Chemical environment of hydrogen atoms | Signals corresponding to the -O-CH₂- group and the various -CH₂- and -CH₃ groups of the tetradecyl chains. |

| ¹³C NMR | Carbon-13 nuclei | Chemical environment of carbon atoms | Signals for each unique carbon in the tetradecyl chain and the C-O carbon. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS can be employed to probe the chemical environment of boron, oxygen, and carbon atoms, particularly in thin films or on surfaces where it might be used as a lubricant or coating.

The analysis of worn steel surfaces lubricated with borate esters has been conducted using XPS to understand the tribochemical reactions that occur. asme.orgrsc.org These studies reveal that during friction, the borate ester can degrade and react with the metal surface, forming a protective film. rsc.org The binding energies of the core-level electrons are sensitive to the chemical state of the atoms. For instance, the B 1s peak can distinguish between boron in a borate ester, boric acid, or boron oxide.

In a hypothetical XPS analysis of a tribofilm formed from this compound, the B 1s signal would be of primary interest. A peak around 192.0 eV is typically assigned to B₂O₃, indicating the formation of a boron oxide layer on the surface. rsc.org The O 1s spectrum would also provide valuable information, with peaks corresponding to metal oxides from the steel surface and boron-oxygen bonds. The C 1s spectrum would be dominated by the long alkyl chains of the tetradecyl groups.

Table 1: Representative XPS Binding Energies for Elements in a Borate Ester Tribofilm

| Element | Orbital | Binding Energy (eV) | Chemical Species Assignment |

| Boron | B 1s | ~192.0 - 193.0 | B₂O₃, Borate Glass rsc.org |

| Oxygen | O 1s | ~531.0 - 532.5 | Metal Oxides, B-O bonds rsc.org |

| Carbon | C 1s | ~284.6 - 285.0 | Adventitious Carbon, C-C/C-H bonds |

| Iron | Fe 2p₃/₂ | ~710.0 - 711.0 | Fe₂O₃, Fe₃O₄ |

Note: These are typical binding energy ranges and can vary based on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Borate Radicals or Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying free radicals and transition metal complexes. For this compound, EPR spectroscopy would be relevant in scenarios where radical species are generated, for example, through oxidation, radiolysis, or as part of a catalytic cycle involving a metal complex.

While this compound itself is not a radical, its borate functionality can be involved in the formation of radical species. For instance, reactions of boronates with reactive oxygen species like peroxynitrite can lead to the formation of phenyl radicals. nih.gov EPR spin-trapping studies are instrumental in detecting and characterizing such transient radical intermediates. nih.gov

Furthermore, borate ligands can be incorporated into metal-organic frameworks or coordination complexes. rsc.org If the metal center is paramagnetic (e.g., Cu(II), Mn(II)), EPR spectroscopy can provide detailed information about the electronic structure of the metal ion and its interaction with the borate ligand. The organization of radical units within a metal-borate scaffold can influence the electronic structure, which is observable through changes in the EPR spectrum. rsc.org

A hypothetical study on the radical degradation of this compound could involve the generation of a borate-centered radical. The EPR spectrum of such a radical would be characterized by its g-value and hyperfine coupling constants to the boron nuclei (¹¹B, I = 3/2, 80.1% abundance; ¹⁰B, I = 3, 19.9% abundance) and nearby protons.

Table 2: Hypothetical EPR Parameters for a this compound-Derived Radical

| Parameter | Typical Value | Information Provided |

| g-value | ~2.003 - 2.004 | Electronic environment of the unpaired electron |

| a(¹¹B) | 0.1 - 1.0 G | Hyperfine coupling to the ¹¹B nucleus |

| a(¹⁰B) | 0.03 - 0.3 G | Hyperfine coupling to the ¹⁰B nucleus |

| a(¹H) | 1.0 - 10.0 G | Hyperfine coupling to nearby protons |

Note: These values are illustrative and would depend on the specific radical structure.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy has become an indispensable tool for interpreting and predicting the spectroscopic properties of molecules. Density Functional Theory (DFT) is a particularly powerful method for calculating various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. frontiersin.orgosti.govnih.gov

For this compound, computational methods can be used to predict its ¹¹B, ¹³C, and ¹H NMR spectra, aiding in the assignment of experimental peaks. DFT calculations can also be used to model the vibrational modes of the molecule, providing a theoretical basis for interpreting its IR and Raman spectra. This is especially useful for understanding the coordination environment of the boron atom.

Recent studies have demonstrated the accuracy of computational approaches in predicting the NMR chemical shifts of borate complexes. frontiersin.orgosti.govnih.gov These methods often involve geometry optimization of the molecule followed by the calculation of magnetic shielding constants using approaches like the Gauge-Invariant Atomic Orbital (GIAO) method. frontiersin.orgosti.govnih.gov The inclusion of solvent effects in these calculations can significantly improve the accuracy of the predicted chemical shifts. frontiersin.orgosti.govnih.gov

Table 3: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Model Borate Ester

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

| C1 | 65.2 | 66.1 |

| C2 | 31.9 | 32.5 |

| C3 | 29.7 | 30.1 |

| C4 | 29.4 | 29.8 |

| C5 | 22.7 | 23.0 |

| C6 | 14.1 | 14.5 |

Note: The data presented is representative for a long-chain alkyl borate ester and illustrates the typical level of agreement between experimental and calculated values.

By combining advanced spectroscopic techniques with computational modeling, a detailed and accurate understanding of the structural and electronic properties of this compound and its complexes can be achieved.

Theoretical and Computational Chemistry Studies on Tritetradecyl Borate and Borate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of borate (B1201080) compounds, including large esters like tritetradecyl borate. While specific DFT studies on this compound are not prevalent in public literature, extensive research on related borate esters and borate networks provides significant insights into its expected chemical behavior.

DFT calculations are instrumental in determining the geometric and electronic properties of borate systems. For instance, studies on various boronate complexes have revealed a direct correlation between the length of the boron-carbon (B-C) and boron-oxygen (B-O) bonds and the chemical reactivity of the complex. beilstein-journals.orgcanterbury.ac.uk Shorter B-C bond lengths are generally associated with less reactive trialkoxyborate complexes, while longer B-C bonds are found in more reactive alkoxytrialkyl and tetraalkyl "ate" complexes. beilstein-journals.org This trend is attributed to the electronegativity of the atoms bonded to boron, with less electronegative substituents leading to longer and more reactive bonds. beilstein-journals.org

In the context of reactivity, DFT studies have been employed to explore the mechanisms of various reactions involving borate esters. For example, investigations into the Suzuki-Miyaura reaction have shown that boronic esters can directly transmetalate without prior hydrolysis, a finding supported by both experimental and computational evidence. nih.gov DFT calculations have helped to identify key intermediates and transition states in such reactions, providing a deeper understanding of the reaction pathways. nih.govbris.ac.uk Furthermore, DFT has been used to study the addition of phosphinoboronate esters to carbonyls, where product selectivity was found to be highly dependent on steric effects. scholaris.ca

The electronic structure of borate-based materials has also been a focus of DFT studies, particularly in the context of their optical and electronic properties. For example, in the study of novel red phosphors like NaBaSc(BO3)2:Ce3+,Mn2+, DFT calculations were used to determine the formation energies of different substitutional defects, which is crucial for understanding and optimizing the material's luminescent properties. rsc.org Similarly, Time-Dependent DFT (TD-DFT) has been used to elucidate the nature of electronic transitions, such as intramolecular charge transfer (ICT) in fluorescent borate salts. nih.gov

Table 1: Correlation of B-C Bond Length with Reactivity in Boronate Complexes (DFT Data)

| Boronate Complex Type | B-C Bond Length (Å) | Relative Reactivity |

| Trialkoxyborate (Unreactive) | 1.621 | Low |

| Amido- and Alkyl-substituted Boronic Ester | Intermediate | Intermediate |

| Alkoxytrialkyl (Reactive) | 1.648 | High |

| Tetraalkyl "ate" Complex | 1.659 | High |

This table is based on generalized findings from DFT studies on various boronate complexes and illustrates a trend rather than specific values for this compound. beilstein-journals.org

Ab Initio Molecular Orbital Calculations for High-Accuracy Energetics

Ab initio molecular orbital calculations provide a high level of theoretical accuracy for determining the energetics of chemical systems, including borate esters. These methods, which are based on first principles without empirical parameters, are crucial for obtaining reliable data on reaction energies, activation barriers, and molecular stabilities.

The esterification of boric acid with diols has also been a subject of ab initio investigation. These calculations have been pivotal in elucidating the reaction mechanism and rationalizing the experimentally observed low Gibbs energies of activation, which were previously not well-reproduced by computational models. rsc.org By considering the participation of both the trigonal boric acid and the tetrahedral borate anion in the transition state, a more accurate mechanistic picture has emerged. rsc.org

Furthermore, ab initio methods have been applied to study the homologation of boronic esters with organolithium compounds. bris.ac.uk These calculations confirmed a two-step mechanism involving the rapid formation of a boron "ate" complex followed by a slower migration step. bris.ac.uk The computed activation barriers were in good agreement with experimental observations, highlighting the predictive power of these high-accuracy methods. bris.ac.uk In the study of polyethylene (B3416737) glycol (PEG)-borate esters, ab initio calculations were used to optimize the geometry and support the role of the boric acid group as a Lewis acid that can interact with and trap anions. researchgate.netresearchgate.net

Table 2: Comparison of Calculated Activation Energies for Borate Network Hydrolysis (eV)

| Computational Method | Neutral/Acidic Environment (approx.) | Alkaline Environment (approx.) |

| MP2 | 2.03 (for a specific unstable TS) | < 0.1 |

| DFT (various functionals) | ~0.5 | < 0.1 |

This table presents generalized activation energy ranges from a benchmark study on borate network hydrolysis, highlighting the significant difference in stability based on pH. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules, including the conformational flexibility and intermolecular interactions of large molecules like this compound. nih.gov MD simulations provide insights into how these molecules behave over time, which is crucial for understanding their physical properties and interactions with other molecules.

Although specific MD studies on this compound are not widely published, research on related systems provides a framework for understanding its likely behavior. For instance, MD simulations have been used to investigate the short-range ordering in borate glasses, revealing how boron atoms arrange themselves and interact with other components in the glass network. researchgate.net Such simulations can predict the formation of specific structural motifs, like B2 clusters, and their preferred coordination environments. researchgate.net

The development of force fields for boron-containing molecules is a critical aspect of enabling accurate MD simulations. Recent work has focused on parameterizing boronic acids and borate esters for use with common force fields like Amber. nih.gov These parameters are derived from high-level quantum mechanics calculations and are essential for accurately modeling the behavior of these molecules in simulations. nih.gov The successful parameterization allows for the simulation of larger systems, such as proteins interacting with boronate-based drugs. nih.gov

Conformational analysis of flexible molecules is a key application of MD. For tris(pyrazolyl)borate ligands, a combination of database analysis and molecular mechanics (a method often used in conjunction with MD) was used to determine their conformational flexibility. nih.gov This study showed how these "scorpionate" ligands can adapt their conformation to accommodate different metal ions. nih.gov While this compound does not have the same rigid-ring structure, the long tetradecyl chains would exhibit significant conformational freedom, which could be explored using MD to understand their packing and interactions in condensed phases.

MD simulations are also invaluable for studying intermolecular interactions, such as those between borate esters and solvents or other molecules. For example, MD simulations with machine-learning interatomic potentials have been used to examine the impact of chlorine on the dynamics of lithium ions in borate glasses, which is relevant for battery applications. researchgate.net For this compound, MD could be used to simulate its behavior in non-polar solvents or as a component in a lubricant formulation, providing insights into its solubility, aggregation, and interaction with surfaces.

Quantum Chemical Modeling of Boron-Oxygen Bonding and Chemical Reactivity

Topological analysis of the Electron Localization Function (ELF), a method rooted in quantum chemistry, has been used to study the nature of chemical bonds involving boron. canterbury.ac.uk Contrary to the traditional view of multiple bonding in some boron compounds, these studies suggest that for boron-oxygen bonds, the bonding is best described as a single, covalent bond, with a significant decrease in covalency as the electronegativity of the bonding partner increases. canterbury.ac.uk This has important implications for understanding the reactivity of the B-O bond in borate esters.

The reactivity of the B-O bond is a key aspect of borate chemistry. Computational studies have explored the hydrolysis of borate networks, which involves the breaking of B-O-B bridges. researchgate.netmdpi.comnih.gov These studies have shown that the borate network is much more susceptible to hydrolysis in basic conditions compared to neutral or acidic environments. mdpi.comnih.gov The mechanism often involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the boron atom, leading to the cleavage of a B-O bond. mdpi.com The presence of multiple water molecules can play a crucial role in stabilizing the transition state, lowering the activation energy for hydrolysis. mdpi.comnih.gov